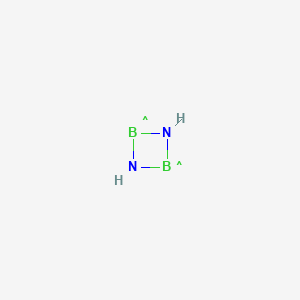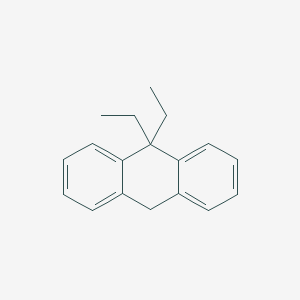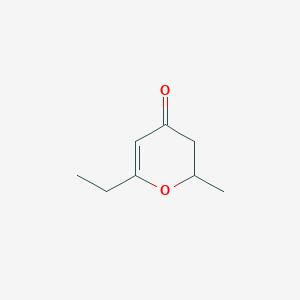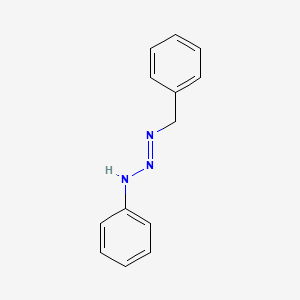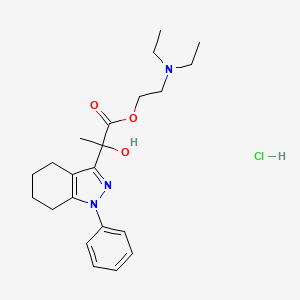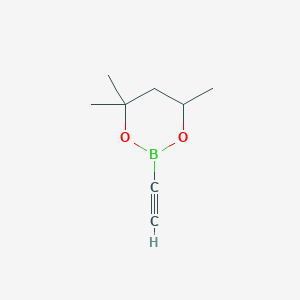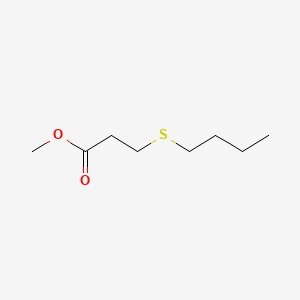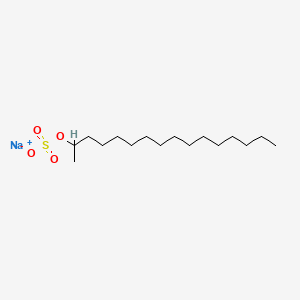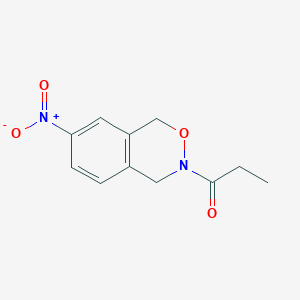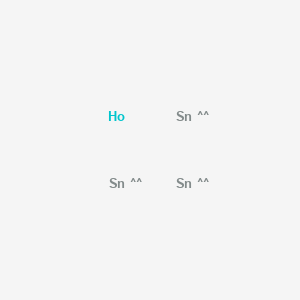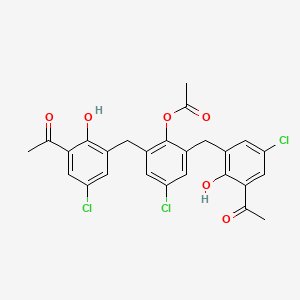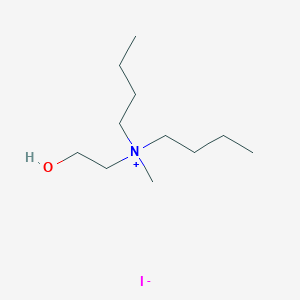
Dibutylcholine iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylcholine iodide is a synthetic compound that belongs to the class of quaternary ammonium salts. It is structurally related to acetylcholine, a neurotransmitter, and is used primarily in scientific research to study cholinergic systems and enzyme interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutylcholine iodide typically involves the quaternization of dibutylamine with an alkylating agent such as methyl iodide. The reaction is carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Dibutylcholine iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its amine precursor.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium azide or thiocyanate can be employed.
Major Products Formed
Oxidation: N-oxides of dibutylcholine.
Reduction: Dibutylamine.
Substitution: Various substituted quaternary ammonium salts.
Scientific Research Applications
Dibutylcholine iodide is used extensively in scientific research, particularly in the following fields:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: To study cholinergic systems and enzyme kinetics.
Medicine: In the development of drugs targeting cholinergic receptors.
Industry: As an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
Dibutylcholine iodide exerts its effects by interacting with cholinergic receptors, mimicking the action of acetylcholine. It binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction is crucial for studying the function and regulation of cholinergic systems.
Comparison with Similar Compounds
Similar Compounds
- Butyrylcholine iodide
- Acetylcholine iodide
- Propionylcholine iodide
Comparison
Dibutylcholine iodide is unique due to its specific alkyl chain length, which affects its binding affinity and selectivity for cholinergic receptors. Compared to butyrylcholine iodide and acetylcholine iodide, it has different pharmacokinetic properties and biological activities, making it a valuable tool in research.
Properties
CAS No. |
17896-02-5 |
|---|---|
Molecular Formula |
C11H26INO |
Molecular Weight |
315.23 g/mol |
IUPAC Name |
dibutyl-(2-hydroxyethyl)-methylazanium;iodide |
InChI |
InChI=1S/C11H26NO.HI/c1-4-6-8-12(3,10-11-13)9-7-5-2;/h13H,4-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OBLPYMYMWAFWEK-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCO.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



